molecular formula C13H7ClF2O2 B6404068 2-(3-Chloro-5-fluorophenyl)-5-fluorobenzoic acid CAS No. 1261959-33-4

2-(3-Chloro-5-fluorophenyl)-5-fluorobenzoic acid

Cat. No.: B6404068
CAS No.: 1261959-33-4
M. Wt: 268.64 g/mol
InChI Key: QHCRHMKVCIEUCW-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of both chlorine and fluorine atoms on its aromatic rings, which can significantly influence its chemical properties and reactivity. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of benzoic acid derivatives. For instance, starting with a fluorobenzoic acid, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems can also help in scaling up the production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)-5-fluorobenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-fluorophenylacetic acid
  • 3-Chloro-5-fluorophenyl-1,2,3-triazolylacetamide

Uniqueness

2-(3-Chloro-5-fluorophenyl)-5-fluorobenzoic acid is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-8-3-7(4-10(16)5-8)11-2-1-9(15)6-12(11)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCRHMKVCIEUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690506
Record name 3'-Chloro-4,5'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-33-4
Record name 3'-Chloro-4,5'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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